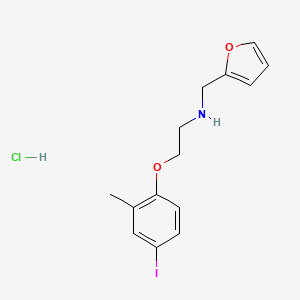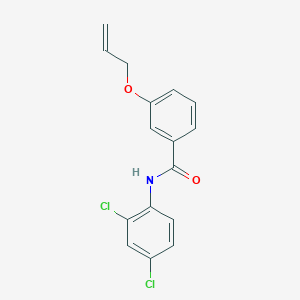![molecular formula C16H13BrClNO3 B4401809 4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401809.png)
4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate, also known as BCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCPP is a derivative of the popular anti-inflammatory drug, ibuprofen. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for further investigation in the field of pharmacology.
Mecanismo De Acción
4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate works by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. By reducing the production of prostaglandins, this compound can reduce inflammation and pain. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate is its potential as a research tool for investigating the role of prostaglandins in inflammation and pain. Its ability to inhibit the activity of cyclooxygenase enzymes makes it a promising candidate for further investigation in this area. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory drugs, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate. One area of interest is the development of more potent derivatives of this compound for use as anti-inflammatory and analgesic agents. Another potential direction is the investigation of this compound's potential as an anticancer agent in vivo. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential for use in the treatment of other diseases. Overall, this compound shows promise as a research tool and potential therapeutic agent, and further investigation in this area is warranted.
Aplicaciones Científicas De Investigación
4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response, and to reduce pain in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
[4-[(4-bromo-2-chlorophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-2-15(20)22-12-6-3-10(4-7-12)16(21)19-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXGKMHEBVXPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401760.png)

![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4401769.png)
![N-[(5-phenyl-2-furyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B4401771.png)

![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4401789.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4401804.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)